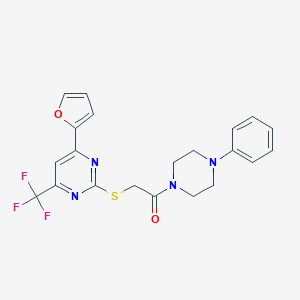![molecular formula C17H18BrN3O4S2 B319895 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B319895.png)
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is a complex organic compound characterized by its bromine, dimethylamino, sulfonyl, and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom into the benzene ring.
Sulfonylation: Addition of a sulfonyl group to the aromatic ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Thioamide Formation: Introduction of the thioamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfonamide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonamides, while reduction can produce primary amines.
科学研究应用
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-bromo-N,N-dimethylaniline: Shares the bromine and dimethylamino groups but lacks the sulfonyl and methoxy functionalities.
4-bromo-N,N-dimethylaniline: Similar structure but with the bromine atom in a different position.
3-chloro-N,N-dimethylaniline: Contains a chlorine atom instead of bromine.
Uniqueness
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H18BrN3O4S2 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC 名称 |
3-bromo-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H18BrN3O4S2/c1-21(2)27(23,24)13-7-5-12(6-8-13)19-17(26)20-16(22)11-4-9-15(25-3)14(18)10-11/h4-10H,1-3H3,(H2,19,20,22,26) |
InChI 键 |
DYQQZFCYUMZGIS-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-ETHYLPIPERIDIN-1-YL)-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B319814.png)
![N-(2-furylmethyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319815.png)
![[5-(furan-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B319816.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B319819.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319820.png)
![METHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B319821.png)
![N-(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B319822.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B319823.png)
![N,N-dicyclohexyl-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319825.png)
![1-(4-BENZYLPIPERIDIN-1-YL)-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B319826.png)
![4-({[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)morpholine](/img/structure/B319830.png)
![5-(furan-2-yl)-N-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B319831.png)
![N-(2-ethylphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B319832.png)
